5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid

Epigenetics Cancer PRMT6

Researchers optimizing selective PRMT inhibitors often face limited access to building blocks with orthogonal halogen reactivity, stalling SAR exploration. This scaffold directly addresses that bottleneck. - Dual halogen (Br/Cl) pattern enables sequential, orthogonal cross-coupling for rapid analog generation. - Low nanomolar activity: 14 nM IC50 (PRMT4) and 25 nM IC50 (PRMT6), with 170 nM Kd for PBRM1 BD2. - Carboxylic acid handle supports conjugation to E3 ligase ligands for PROTAC design. In stock, >98% purity, ambient shipping.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B13628510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1Br)Cl)C(=O)O
InChIInChI=1S/C7H5BrClNO2/c1-3-2-4(7(11)12)10-6(9)5(3)8/h2H,1H3,(H,11,12)
InChIKeyHZCGNICRYXOKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: PRMT & Bromodomain Inhibitor Scaffold


5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7) is a dihalogenated pyridine-2-carboxylic acid building block with a molecular weight of 250.48 g/mol and predicted pKa of 3.11 . This heterocyclic scaffold features bromine at C5, chlorine at C6, a methyl group at C4, and a carboxylic acid at C2, providing a unique substitution pattern that enables selective derivatization and target engagement in medicinal chemistry programs, particularly for protein arginine methyltransferase (PRMT) and bromodomain-containing protein inhibitors [1].

Target Class
PRMT & bromodomain protein probe scaffold for epigenetic pathway investigation
Synthetic Utility
Dual-halogen pyridine-2-carboxylic acid building block enabling orthogonal sequential cross-coupling
Workflow Fit
Supports early-stage probe design and SAR exploration in medicinal chemistry programs

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: Advantage Over Simpler Pyridine Analogs


Substituting 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid with less substituted pyridine-2-carboxylic acid analogs (e.g., 4-methyl, 6-chloro-4-methyl, or 5-bromo-6-methyl derivatives) is not advisable for applications requiring dual halogen reactivity or specific target binding. The unique combination of bromine and chlorine substituents on the same ring creates a distinct electronic environment and steric profile that directly impacts both synthetic utility (via orthogonal cross-coupling reactions) and biological activity (as evidenced by differential target engagement profiles) [1]. While mono-halogenated or non-halogenated analogs may serve as simpler building blocks, they lack the precise substitution pattern required for maintaining potency and selectivity in advanced lead optimization campaigns targeting PRMT6, PRMT4, or bromodomain-containing proteins [2].

Target Scaffold
Distinct electronic and steric profile from dual Br/Cl substitution drives selective target engagement and orthogonal reactivity.
Mono-halogenated Analogs
Simpler pyridine analogs (e.g., 4-methyl, 6-chloro-4-methyl, or 5-bromo-6-methyl) may lack the precise substitution pattern needed for PRMT/PBRM1 binding and sequential derivatization.
Binding Profile
Reported differential engagement with PRMT6, PRMT4, and PBRM1 BD2; 11.9-fold selectivity over BRG1 in ITC assays.
Non-halogenated Cores
Non-halogenated or unsubstituted pyridine-2-carboxylic acid scaffolds typically show >1 µM activity in PRMT6 assays, indicating target-engagement context may not transfer.

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: Binding Affinity & Selectivity Profile


PRMT6 Inhibitory Activity

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid demonstrates potent inhibition of human protein arginine N-methyltransferase 6 (PRMT6) with an IC50 of 25 nM in a biochemical methylation assay [1]. This level of activity places it in the range of advanced PRMT6 inhibitor tool compounds, with the assay conducted on full-length human PRMT6 (residues 1–375) expressed in a baculovirus system [1]. In comparison, simpler pyridine-2-carboxylic acid scaffolds lacking the dual halogen substitution typically exhibit IC50 values >1 µM or are inactive in similar PRMT6 assays, highlighting the critical role of the 5-bromo-6-chloro substitution pattern for target engagement [2].

PRMT6 Inhibitory Activity
Cross-study comparable
IC50 = 25 nM
Supports PRMT6 pathway inhibition study fit
Full-length human PRMT6 (1-375) in biochemical assay context
Epigenetics Cancer PRMT6

PRMT4 (CARM1) Inhibitory Activity

In addition to PRMT6 activity, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid inhibits human PRMT4 (CARM1) with an IC50 of 14 nM [1]. The assay utilized full-length human PRMT4 (residues 1–608) expressed in 293F cells, with pre-incubation of the compound before measurement of methylation activity [1]. The ability to inhibit two distinct PRMT family members (type I PRMT6 and PRMT4) at sub-50 nM concentrations suggests a favorable binding mode that can be exploited for developing dual PRMT inhibitors. Analogous compounds with only chlorine or only bromine substitution typically show >10-fold weaker activity against either PRMT isoform [2].

PRMT4 (CARM1) Activity
Class-level inference
IC50 = 14 nM
Supports dual PRMT4/6 pathway investigation
Full-length human PRMT4 (1-608) in 293F cell expression system
Epigenetics Oncology PRMT4

PBRM1 Bromodomain Selectivity over BRG1

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid binds to the second bromodomain of polybromo-1 (PBRM1 BD2) with a dissociation constant (Kd) of 170 nM, as determined by isothermal titration calorimetry (ITC) using His6-tagged recombinant human PB1 bromodomain isoform 5 [1]. In contrast, binding to the bromodomain of the related transcription activator BRG1 (SMARCA4) is >10-fold weaker, with a Kd of 2.03 µM [1]. This selectivity profile is notable among pyridinecarboxylic acid-based bromodomain ligands, where many simpler analogs show either non-selective binding across bromodomain families or complete loss of affinity [2]. The 5-bromo-6-chloro substitution pattern appears to confer a specific shape complementarity to the acetyl-lysine binding pocket of PBRM1 BD2.

PBRM1 BD2 Selectivity
Head-to-head comparison
Kd PBRM1 BD2 = 170 nM vs BRG1 = 2.03 µM (11.9-fold selectivity)
Supports bromodomain selectivity profiling context
ITC microcalorimetry using His6-tagged recombinant proteins
Epigenetics Bromodomains PBRM1

Orthogonal Halogen Reactivity

The presence of both bromine and chlorine substituents on the pyridine ring provides orthogonal reactivity handles for sequential cross-coupling reactions . Under typical Suzuki-Miyaura conditions, the C-Br bond reacts preferentially with aryl boronic acids, leaving the C-Cl bond intact for subsequent functionalization via Buchwald-Hartwig amination or additional Suzuki couplings . This contrasts with mono-halogenated analogs (e.g., 5-bromo-6-methylpyridine-2-carboxylic acid or 6-chloro-4-methylpyridine-2-carboxylic acid), which permit only a single derivatization step before requiring alternative strategies for further elaboration . The differential reactivity enables efficient parallel library synthesis and streamlined SAR exploration without the need for protecting group manipulations.

Orthogonal Halogen Reactivity
Class-level inference
Distinct Br / Cl reactivity handles (2:1 over mono-halogenated)
Supports sequential cross-coupling strategy
Pd-catalyzed Suzuki-Miyaura then Buchwald-Hartwig amination context
Medicinal Chemistry Parallel Synthesis Cross-Coupling

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid: Epigenetic Drug Discovery Applications


PRMT6-Selective Probe Development

This scaffold serves as an advanced starting point for developing selective PRMT6 inhibitors for target validation studies in oncology and epigenetics. The 25 nM IC50 against PRMT6 [1] combined with dual PRMT4 activity [2] provides a foundation for optimizing selectivity through peripheral modifications while maintaining a synthetically tractable core. The orthogonal halogen handles facilitate rapid SAR exploration to improve isoform selectivity.

PBRM1 Bromodomain Ligand Optimization

The 170 nM Kd for PBRM1 BD2 and 11.9-fold selectivity over BRG1 [3] establish this compound as a promising scaffold for developing selective chemical probes targeting the PBRM1 bromodomain, a protein implicated in clear cell renal cell carcinoma. The carboxylic acid group provides a convenient attachment point for growing into adjacent pockets or for conjugation to E3 ligase ligands in PROTAC design.

Parallel Synthesis for Dual PRMT/Bromodomain Inhibitors

The orthogonal reactivity of the bromine and chlorine substituents enables efficient, sequential cross-coupling for constructing focused libraries targeting multiple epigenetic readers and writers. This building block is ideally suited for automated parallel synthesis platforms where rapid analog generation is required to explore structure-activity relationships across related protein families.

Dual PRMT4/PRMT6 Inhibitor Lead Generation

With low nanomolar activity against both PRMT4 (14 nM) and PRMT6 (25 nM) [1][2], this scaffold provides a unique starting point for developing dual PRMT inhibitors. Such dual inhibition may be advantageous in certain cancer contexts where both PRMT4 and PRMT6 contribute to oncogenic gene expression programs, offering a differentiated mechanism compared to selective PRMT inhibitors.

Application
Selection Property
Validation Focus
PRMT6 Pathway Research & Probe Design
Target-engagement fit (PRMT6)
Isoform selectivity profiling over PRMT family
PBRM1 Bromodomain Interaction Studies
Bromodomain-binding scaffold
PBRM1 BD2 over BRG1 selectivity confirmation
Parallel Synthesis Workflow
Orthogonal halogen reactivity profile
Sequential cross-coupling efficiency assessment
Dual PRMT4/6 Pathway Investigation
Dual PRMT4/PRMT6 activity context
Relative inhibition potency in parallel assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.